3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Description
Properties
IUPAC Name |
3-phenyl-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(11-8-16-5-2-1-3-6-16)23-17-9-10-18(23)14-20(13-17)25-19-7-4-12-22-15-19/h1-7,12,15,17-18,20H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVAGQOXOSBEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthesis. Key steps may include the construction of the azabicyclo[3.2.1]octane core, followed by the attachment of the phenyl and pyridinyl groups. Reagents such as protecting groups, oxidants, and catalysts are essential. Typical reaction conditions might include:
Temperature: 0-150°C
Solvents: Dichloromethane, ethanol
Catalysts: Palladium on carbon (Pd/C), acidic or basic conditions.
Industrial Production Methods
Industrial methods would need scaling up the reaction while ensuring safety and efficiency. Techniques like flow chemistry and use of continuous reactors can be implemented to manage large-scale synthesis, minimizing batch-to-batch variations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can be oxidized under mild conditions to introduce functional groups.
Reduction: Reduction reactions can be employed to modify the pyridinyl ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, Swern reagent.
Reducing Agents: Lithium aluminium hydride (LiAlH4), hydrogenation with Pd/C.
Substituents: Halogenating agents, organometallic reagents like Grignard reagents.
Major Products Formed
Depending on the reaction conditions, products can include derivatives with altered functional groups or modified ring structures, potentially leading to new biologically active molecules.
Scientific Research Applications
3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one has diverse applications:
Chemistry: Used in synthetic organic chemistry for studying reaction mechanisms.
Biology: Potential bioactive compound for studying receptor-ligand interactions.
Medicine: Could be explored for therapeutic potential in treating diseases.
Industry: May serve as a precursor or intermediate in producing other valuable compounds.
Mechanism of Action
The compound's effects could be due to:
Binding to Receptors: It may interact with specific proteins or enzymes.
Molecular Pathways: It might influence cellular pathways, modulating biological activities. Understanding these interactions requires detailed biochemical studies and molecular docking simulations.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several analogs, differing primarily in substituents on the bicyclo ring and the propanone moiety. Key examples include:
Key Observations :
Pharmacological and Functional Differences
- Sulfonamide Derivatives: Compounds like (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane () exhibit non-classical GPCR modulation due to sulfonamide groups, which are strong hydrogen-bond acceptors/donors .
- Salt Forms : The dihydrochloride salt in improves aqueous solubility, a critical factor for bioavailability .
- Target Specificity: The phenyl-propanone moiety in the target compound may favor lipid-rich environments (e.g., CNS targets), whereas izencitinib’s nitrile group could enhance metabolic stability .
Biological Activity
The compound 3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one (CAS Number: 2108717-40-2) is a novel azabicyclic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₂₄N₂O₂
- Molecular Weight : 336.4 g/mol
- Structure : The compound features a unique bicyclic structure that contributes to its biological activity.
Pharmacological Profile
The biological activity of this compound has been primarily studied in the context of its interaction with various biological targets, particularly in the modulation of neurotransmitter systems and inflammatory pathways.
Research indicates that compounds similar to This compound may act as inhibitors of specific enzymes involved in lipid metabolism, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition preserves endogenous compounds like palmitoylethanolamide (PEA), enhancing their anti-inflammatory and analgesic effects .
In Vitro Studies
In vitro assays have demonstrated that related azabicyclic compounds exhibit significant inhibitory activity against NAAA with IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM for ARN19689) . These findings suggest that This compound may possess similar properties.
In Vivo Studies
In vivo studies are crucial to understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary animal studies indicate that compounds with similar structures can effectively reduce inflammation and pain in models of chronic pain and inflammatory diseases.
Case Studies and Clinical Relevance
A notable study explored the effects of azabicyclic compounds on inflammatory conditions, highlighting their potential as therapeutic agents for managing pain and inflammation. The study reported significant reductions in pain scores in animal models treated with these compounds compared to controls .
Comparative Biological Activity
| Compound Name | Target Enzyme | IC50 (μM) | Biological Effect |
|---|---|---|---|
| ARN19689 | NAAA | 0.042 | Anti-inflammatory |
| Compound A | FAAH | 0.655 | Analgesic |
| Compound B | AC | 0.034 | Anti-inflammatory |
Q & A
Q. How can the synthetic route for 3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one be designed?
Methodological Answer: The synthesis typically involves multi-step strategies, including:
- Core bicyclic scaffold construction : The 8-azabicyclo[3.2.1]octane moiety can be synthesized via intramolecular Mannich reactions or ring-closing metathesis, followed by stereochemical control using chiral auxiliaries or resolution techniques .
- Functionalization : The pyridin-3-yloxy group at the 3-position may be introduced via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions .
- Ketone installation : A Friedel-Crafts acylation or coupling with a propan-1-one derivative completes the synthesis .
Key Considerations : Monitor stereochemistry using chiral HPLC or polarimetry, and optimize reaction conditions (e.g., solvent, catalyst) to minimize epimerization.
Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- X-ray crystallography : Resolve absolute stereochemistry using SHELXL for refinement. Ensure high-quality crystals via vapor diffusion in solvents like dichloromethane/hexane .
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]+ = 351.18) and fragments (e.g., loss of the phenylpropanone moiety) .
Q. How can preliminary pharmacological activity be assessed for this compound?
Methodological Answer:
- Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to reference drugs like ciprofloxacin .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK293) to determine IC50 values. Use concentrations ≤100 µM to avoid nonspecific effects .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Ki) using tritiated antagonists .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action?
Methodological Answer:
- Target selection : Prioritize receptors with structural homology to known 8-azabicyclo[3.2.1]octane targets (e.g., muscarinic or adrenergic receptors) .
- Docking workflow :
- Prepare the ligand: Optimize geometry using Gaussian09 (B3LYP/6-31G*) and assign partial charges .
- Protein preparation: Retrieve crystal structures from the PDB (e.g., 4MQT for GPCRs), remove water, and add hydrogens.
- Software : Use AutoDock Vina or Schrödinger Glide. Validate the protocol by redocking co-crystallized ligands (RMSD <2.0 Å) .
- Analysis : Identify key interactions (e.g., hydrogen bonds with Asp113 of mAChR3, π-π stacking with Tyr506) and correlate with activity data .
Q. What strategies improve metabolic stability for in vivo studies?
Methodological Answer:
- In vitro assays :
- Structural modifications :
Q. How can enantiomeric impurities be quantified during chiral synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (85:15) at 1.0 mL/min. Detect enantiomers at 254 nm. Calibrate with racemic standards .
- Circular dichroism (CD) : Compare CD spectra (190–300 nm) to a pure enantiomer reference. Peaks at 220 nm (n→π* transitions) indicate stereochemical integrity .
Q. How should contradictory crystallographic and computational data be resolved?
Methodological Answer:
- Validate X-ray data : Check for disorder, twinning, or poor refinement statistics (R-factor <5%). Re-refine using SHELXL with additional restraints .
- DFT calculations : Optimize the structure at the B3LYP/6-311++G** level. Compare computed vs. experimental bond lengths/angles (e.g., C1–C2: 1.54 Å calc vs. 1.52 Å expt) .
- Cross-verification : Use solid-state NMR (e.g., 13C CP/MAS) to confirm crystallographic packing effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
